4-Tert-butyl-2'-methylbenzophenone

Overview

Description

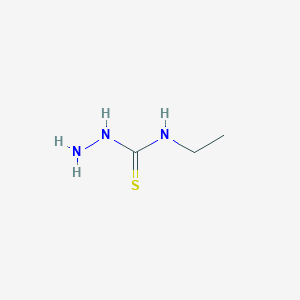

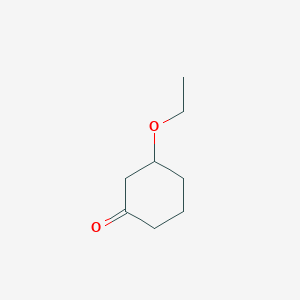

4-Tert-butyl-2'-methylbenzophenone, commonly abbreviated as 4-TBMBP, is an organic compound belonging to the family of benzophenones. It is a white, crystalline solid with a molecular formula of C15H18O. 4-TBMBP is used as an intermediate in organic synthesis, as a photostabilizer in pharmaceutical and cosmetics products, and as an antioxidant in food and beverages. It has a wide range of applications in the chemical, pharmaceutical, and cosmetic industries.

Scientific Research Applications

Synthesis and Magnetic Properties of Metal Compounds : 4-Tert-butyl-2'-methylbenzophenone has been used in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds show properties like weak ferromagnetic and antiferromagnetic interactions and single-molecule magnet behavior under certain conditions (Yadav et al., 2015).

Crystal Structure Analysis : The compound has been analyzed for its crystal structure, which aids in understanding molecular geometry and interactions. Such studies contribute to the broader field of material sciences and molecular engineering (Gupta et al., 2012).

Role in Polymer Degradation and Stability : It plays a significant role in the stabilization of polymers. Studies have explored its effectiveness as a thermal stabilizer for polymers and its unique stabilizing mechanisms (Yachigo et al., 1988; König et al., 1986).

Catalysis in Organic Reactions : It has been used in catalytic reactions, such as in hydroborations of alkenes, demonstrating its utility in synthetic organic chemistry (Hunter et al., 2011).

Kinetics in Chemical Reactions : Its derivatives are used to study the kinetics of reactions like the alkylation of phenol, offering insights into reaction mechanisms and efficiencies (Elavarasan et al., 2011).

Environmental Impact and Degradation : Understanding the degradation products and mechanisms of this compound is essential in assessing its environmental impact, especially when used in materials like polyethylene (Daun et al., 1974).

Exploration of Spin Interaction in Metal Complexes : The compound is involved in the study of spin interactions in zinc complexes, contributing to the field of molecular magnetism and coordination chemistry (Orio et al., 2010).

Antioxidant Properties in Various Applications : Its role as an antioxidant in different applications, such as in the food industry or in plastics, is a significant area of research, focusing on both its effectiveness and potential health impacts (Schmidtkunz et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

4-Tert-butyl-2’-methylbenzophenone (4-TBMBP) is a benzophenone-based compound . The primary targets of 4-TBMBP are rubidium (Rb+) and cesium (Cs+) ions . These alkali metal ions play crucial roles in various biological processes, including nerve impulse transmission and cell membrane potential maintenance.

Mode of Action

4-TBMBP interacts with its targets through a process known as solvent extraction . This compound has been shown to effectively extract Rb+ and Cs+ from solutions with high concentrations of potassium (K+) ions . The extraction process involves the formation of an extraction complex, MOR·3ROH, where M represents the alkali metal ions (Rb+ or Cs+), and R represents the 4-TBMBP molecule .

Result of Action

The extraction of Rb+ and Cs+ ions by 4-TBMBP can lead to changes in the concentrations of these ions in the solution, which may subsequently affect cellular processes that depend on these ions . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-TBMBP. For instance, the extraction efficiency of 4-TBMBP can be affected by factors such as the pH of the solution, the presence of other ions, and the temperature . Understanding these environmental influences is crucial for optimizing the use of 4-TBMBP in various applications.

properties

IUPAC Name |

(4-tert-butylphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-7-5-6-8-16(13)17(19)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJQUSDNXCHZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479500 | |

| Record name | 4-TERT-BUTYL-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14252-16-5 | |

| Record name | 4-TERT-BUTYL-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

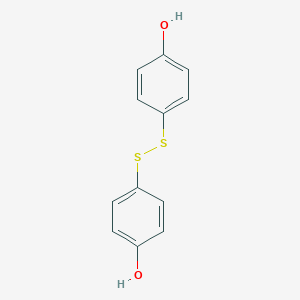

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)